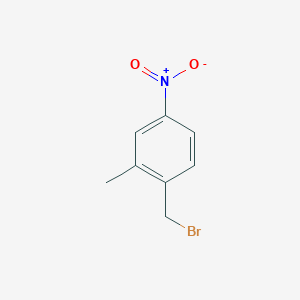

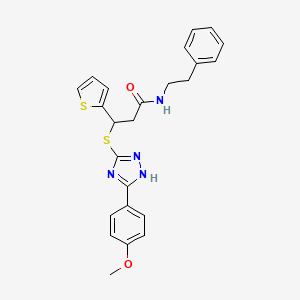

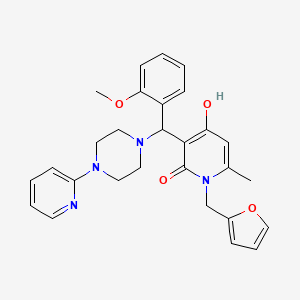

Ethyl 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate often involves multi-step reactions that may include the formation of quinoline derivatives and subsequent functionalization with piperidine moieties. For instance, a related synthesis involves a one-pot reaction leading to the formation of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate via the reaction of ethyl acetoacetate with specific quinoline derivatives in the presence of hydrazine hydrate, demonstrating a methodology that could potentially be adapted for the synthesis of this compound (Abdel-Mohsen, 2014).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline core attached to a piperidine ring through a carboxylate ester linkage. This structural configuration imparts the molecule with unique chemical properties and reactivity patterns, as seen in compounds with similar structures. Molecular geometry and electronic configuration studies, typically conducted through computational methods like DFT, play a crucial role in understanding the interaction potentials and stability of such compounds (Fatma et al., 2017).

Chemical Reactions and Properties

Compounds containing both quinoline and piperidine rings, similar to this compound, exhibit a broad range of chemical reactivity. These may include nucleophilic substitution reactions, where the tosyl group can act as a leaving group, or reactions involving the carboxylate ester functionality. The presence of these functional groups enables the compound to undergo various synthetic transformations, leading to a wide array of derivatives with potential biological activities (Gao et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its application in drug formulation and synthesis. These properties are influenced by the molecular structure, particularly the functional groups and the overall molecular geometry. For compounds with similar structures, studies often utilize techniques like X-ray crystallography to elucidate their solid-state configurations, which directly impact their physical behavior (Fatma et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for its chemical and pharmacological applications. These properties are dictated by the molecular structure, particularly the electronic environment created by the quinoline and piperidine rings, as well as the tosyl and ester groups. Research in this area often focuses on the reactivity patterns of similar compounds, providing a foundation for predicting the behavior of this compound in synthetic and biological contexts (Zhu et al., 2003).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines

: Ethyl 1-amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate, a compound structurally related to Ethyl 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, was used in the synthesis of complex pyrimidine derivatives with potential pharmacological properties (Paronikyan et al., 2016).

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of tetrahydropyridine derivatives. This showcases the compound's utility in complex chemical reactions (Zhu et al., 2003).

Medicinal Chemistry Applications

Antibacterial and Antifungal Agents : Derivatives of quinolonecarboxylic acids, structurally similar to this compound, have been synthesized and evaluated for their antibacterial and antifungal properties. These studies contribute to the development of new antimicrobial agents (Koga et al., 1980).

PET Imaging in Breast Cancer : Tetrahydroisoquinoline derivatives, similar in structure to this compound, have been explored as selective estrogen receptor modulators (SERMs) and evaluated for their potential in PET imaging of estrogen receptor expression in breast cancer (Gao et al., 2008).

Development of Antimicrobial Agents : Synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, a compound with a structural resemblance to this compound, showed significant antimicrobial properties. This underlines the potential of similar compounds in developing new antimicrobial agents (Abdel-Mohsen, 2014).

Synthesis of Piperidine Substituted Benzothiazole Derivatives : Research into synthesizing new benzothiazole derivatives with piperidine substitution, akin to this compound, revealed their potential antibacterial and antifungal properties (Shafi et al., 2021).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

It’s known that piperidine derivatives were used as the starting components for chiral optimization .

Biochemical Pathways

It’s known that indole derivatives, which are related to quinoline derivatives, play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Result of Action

It’s known that indole derivatives show various biologically vital properties .

Action Environment

It’s known that the compound can be obtained via two synthetic routes . The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF .

Propriétés

IUPAC Name |

ethyl 1-[6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-11-13-27(14-12-19)24-21-15-18(3)7-10-22(21)26-16-23(24)32(29,30)20-8-5-17(2)6-9-20/h5-10,15-16,19H,4,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAJUDCYUPFQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)

![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)

![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)

![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)